molecular formula C10H18N2O5 B14721794 Diethyl 3,3'-(nitrosoimino)dipropanoate CAS No. 6976-38-1

Diethyl 3,3'-(nitrosoimino)dipropanoate

Katalognummer: B14721794
CAS-Nummer: 6976-38-1
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: FYKNBBJIVXDACD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 3,3’-(nitrosoimino)dipropanoate is an organic compound with the molecular formula C11H20N2O5. It is characterized by the presence of a nitrosoimino group attached to a dipropanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-(nitrosoimino)dipropanoate typically involves the reaction of diethyl 3,3’-(methylimino)dipropanoate with nitrosating agents. One common method includes the use of sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of diethyl 3,3’-(nitrosoimino)dipropanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 3,3’-(nitrosoimino)dipropanoate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl 3,3’-(nitrosoimino)dipropanoate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of diethyl 3,3’-(nitrosoimino)dipropanoate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also generate reactive nitrogen species that participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl 3,3’-(methylimino)dipropanoate
  • Diethyl 3,3’-(benzoylimino)dipropanoate
  • Diethyl 3,3’-(phenylimino)dipropanoate

Uniqueness

Diethyl 3,3’-(nitrosoimino)dipropanoate is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity compared to its analogs. The nitroso group allows for specific interactions and transformations that are not possible with other imino derivatives.

Eigenschaften

CAS-Nummer

6976-38-1

Molekularformel

C10H18N2O5

Molekulargewicht

246.26 g/mol

IUPAC-Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-nitrosoamino]propanoate

InChI

InChI=1S/C10H18N2O5/c1-3-16-9(13)5-7-12(11-15)8-6-10(14)17-4-2/h3-8H2,1-2H3

InChI-Schlüssel

FYKNBBJIVXDACD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCN(CCC(=O)OCC)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.